LDN-212320

Description

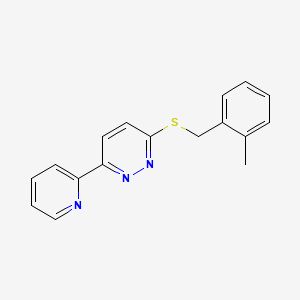

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13-6-2-3-7-14(13)12-21-17-10-9-16(19-20-17)15-8-4-5-11-18-15/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUQLWDHNYFUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LDN-212320

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-212320 is a potent and selective small molecule activator of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1). Its primary mechanism of action is the enhancement of EAAT2 protein expression at the translational level. This upregulation of EAAT2, the predominant glutamate transporter in the central nervous system, leads to increased glutamate uptake from the synaptic cleft, thereby mitigating excitotoxicity. This neuroprotective effect is implicated in various neurological disorders. The downstream signaling cascades influenced by this compound include the Protein Kinase C (PKC)/Y-box binding protein 1 (YB-1) and the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) pathways. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism: Translational Activation of EAAT2

This compound functions by specifically increasing the translation of EAAT2 mRNA into protein, leading to a higher density of functional glutamate transporters on the surface of astrocytes. This enhanced expression boosts the capacity for glutamate clearance from the extracellular space, a critical process for maintaining neuronal health and preventing excitotoxicity.

Quantitative Efficacy Data

The efficacy of this compound in upregulating EAAT2 has been quantified in both in vitro and in vivo studies.

| Parameter | Value | Species/Model | Description | Reference |

| EC50 (in vitro) | 1.83 ± 0.27 μM | PA-EAAT2 cells | Dose-dependent increase in EAAT2 protein levels. | [1] |

| In vivo Efficacy | ~1.5 to 3-fold increase | Mice | Increase in EAAT2 protein levels in the forebrain after intraperitoneal injection of 40 mg/kg. | [1] |

Downstream Signaling Pathways

The upregulation of EAAT2 by this compound initiates a cascade of intracellular signaling events that contribute to its neuroprotective and therapeutic effects. Two key pathways have been identified:

The PKC/YB-1 Signaling Pathway

This compound treatment has been shown to activate Protein Kinase C (PKC), which in turn phosphorylates and activates the Y-box binding protein 1 (YB-1). Activated YB-1 is a known regulator of mRNA translation, and in this context, it specifically enhances the translation of EAAT2 mRNA. This creates a positive feedback loop, further increasing EAAT2 expression.[2]

The CaMKII/CREB/BDNF Signaling Pathway

In models of chronic pain and cognitive impairment, this compound has been observed to activate the CaMKII/CREB/BDNF signaling pathway in the hippocampus and anterior cingulate cortex (ACC).[3] The increased clearance of glutamate by upregulated EAAT2 is thought to restore normal synaptic function, leading to the activation of CaMKII. Activated CaMKII then phosphorylates CREB, a transcription factor that, when activated, promotes the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Western Blot Analysis for EAAT2 and Signaling Proteins

This protocol is used to quantify the protein levels of EAAT2, phosphorylated CREB (pCREB), and other signaling molecules in cell lysates or tissue homogenates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EAAT2, anti-pCREB, anti-CREB, anti-BDNF, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control like actin.

Glutamate Uptake Assay

This assay measures the functional activity of EAAT2 by quantifying the uptake of radiolabeled glutamate.

Materials:

-

Cell cultures (e.g., primary astrocytes or cell lines expressing EAAT2)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-L-glutamate

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to confluency.

-

Treatment: Treat cells with this compound or vehicle for the desired time.

-

Uptake Initiation: Wash the cells with KRH buffer. Initiate the uptake by adding KRH buffer containing a known concentration of [³H]-L-glutamate.

-

Uptake Termination: After a defined incubation period (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of each well.

Selectivity Profile

Current literature does not support the hypothesis that this compound acts as an inhibitor of Activin Receptor-Like Kinase 2 (ALK2). The "LDN" prefix is shared by other compounds, such as LDN-193189 and LDN-212854, which are known ALK inhibitors involved in the Bone Morphogenetic Protein (BMP) signaling pathway. However, no direct evidence from kinase profiling or selectivity assays has demonstrated an interaction between this compound and ALK2. Therefore, the primary and currently accepted mechanism of action for this compound is the selective translational activation of EAAT2.

Conclusion

This compound represents a promising therapeutic candidate for neurological disorders characterized by excitotoxicity. Its well-defined mechanism of action, centered on the translational upregulation of the glutamate transporter EAAT2, offers a targeted approach to restoring glutamate homeostasis. The subsequent modulation of downstream signaling pathways, including the PKC/YB-1 and CaMKII/CREB/BDNF cascades, further contributes to its neuroprotective effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound.

References

- 1. Increased protein expression levels of pCREB, BDNF and SDF-1/CXCR4 in the hippocampus may be associated with enhanced neurogenesis induced by environmental enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate-mediated activation of protein kinase C in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Primary Cellular Target of LDN-212320: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

The primary cellular target of LDN-212320 is the Excitatory Amino Acid Transporter 2 (EAAT2) , also known as Glutamate Transporter 1 (GLT-1). This compound is not a direct binder or inhibitor in the classical sense, but rather a novel activator of EAAT2 expression at the translational level.[1][2] This upregulation of EAAT2 protein leads to an increased capacity for glutamate uptake from the synaptic cleft, thereby reducing extracellular glutamate levels and mitigating excitotoxicity.[3][4] This neuroprotective mechanism has shown potential therapeutic benefits in preclinical models of various neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, and chronic pain.[3]

Unlike many pharmacological agents, this compound does not appear to significantly affect the protein expression of other glutamate transporters, such as EAAT1 or EAAT3, highlighting its selectivity for EAAT2. The compound has been shown to increase EAAT2 protein levels in a dose- and time-dependent manner in primary astrocyte cultures.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

| Parameter | Value | Cell/System | Notes | Reference |

| EC50 | 1.8 μM | Mouse primary astrocytes | Increase of EAAT2 expression after 24 hours, measured by Western blot. | |

| In Vitro Activity | > 6-fold increase in EAAT2 levels | Not specified | At concentrations < 5 μM after 24 hours. |

| Parameter | Dose | Animal Model | Effect | Reference |

| EAAT2 Upregulation | 40 mg/kg (i.p.) | Mice | ~1.5 to 2-fold increase in EAAT2 protein at 2 hours; ~2 to 3-fold increase between 8 and 24 hours. | |

| Nociceptive Pain Attenuation | 10 or 20 mg/kg (i.p.) | Mice (formalin-induced pain) | Significantly attenuated licking and biting behavior. | |

| Cognitive Impairment Prevention | 20 mg/kg (i.p.) | Mice (CFA-induced chronic pain) | Significantly attenuated impaired spatial, working, and recognition memory. |

Signaling Pathways

This compound mediates the upregulation of EAAT2 translation through distinct signaling pathways.

PKC/YB-1 Pathway

One identified mechanism involves the activation of Protein Kinase C (PKC), which subsequently leads to the activation of Y-box-binding protein 1 (YB-1). YB-1 is a known translational regulator, and its activation is a key step in the this compound-induced enhancement of EAAT2 translation.

CaMKII/CREB/BDNF Pathway

In models of chronic pain, this compound has been shown to reverse the downregulation of key signaling molecules involved in neuronal health and plasticity. This includes the activation of the Ca2+/calmodulin-dependent protein kinase II (CaMKII), cAMP response element-binding protein (CREB), and brain-derived neurotrophic factor (BDNF) signaling pathway in the hippocampus and anterior cingulate cortex (ACC).

Off-Target Profile

A comprehensive kinase selectivity screen for this compound is not publicly available in the reviewed literature. While the compound influences the phosphorylation state of downstream signaling molecules like ERK1/2, this is likely an indirect effect of its primary activity on glutamate homeostasis rather than direct kinase inhibition. The selectivity of this compound for EAAT2 over other EAAT subtypes suggests a specific mechanism of action, but a broad off-target screening, including a kinome scan, would be necessary to fully characterize its pharmacological profile.

Experimental Protocols

The following are representative protocols for key experiments cited in the literature for the characterization of this compound.

Western Blot for GLT-1 Expression

This protocol is a synthesized representation based on methodologies described in studies investigating this compound's effect on GLT-1 (EAAT2) expression.

1. Tissue/Cell Lysate Preparation:

-

Euthanize mice and dissect the hippocampus and anterior cingulate cortex (ACC).

-

Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenates at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GLT-1 (e.g., rabbit anti-GLT-1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify band intensities and normalize to a loading control such as β-actin or GAPDH.

Immunohistochemistry for pERK1/2

This protocol is a generalized procedure based on the immunohistochemical methods mentioned in studies evaluating this compound's effect on nociception markers.

1. Tissue Preparation:

-

Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.

-

Section the brain into 30-40 µm coronal sections using a cryostat.

2. Staining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

-

Incubate sections with a primary antibody against pERK1/2 overnight at 4°C.

-

Wash sections with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

-

Wash sections with PBS.

-

Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

3. Imaging and Analysis:

-

Image the stained sections using a fluorescence or confocal microscope.

-

Quantify the fluorescence intensity or the number of pERK1/2-positive cells in the regions of interest (e.g., hippocampus and ACC).

Pilocarpine-Induced Epilepsy Model

This protocol is based on descriptions of the pilocarpine model used to assess the neuroprotective effects of this compound.

1. Animal Preparation:

-

Use adult male mice (e.g., C57BL/6).

-

Administer a pre-treatment of a peripheral muscarinic receptor antagonist (e.g., scopolamine methyl nitrate, 1 mg/kg, i.p.) 30 minutes prior to pilocarpine to reduce peripheral cholinergic effects.

2. Seizure Induction:

-

Administer pilocarpine hydrochloride (e.g., 300 mg/kg, i.p.).

-

Observe the mice for behavioral signs of seizures, typically classified using the Racine scale.

-

Status epilepticus (SE) is generally considered to be continuous seizure activity lasting for a defined period (e.g., >30 minutes).

3. This compound Treatment:

-

Administer this compound or vehicle at a predetermined time point relative to SE induction (e.g., as a pre-treatment or post-treatment).

4. Monitoring and Outcome Measures:

-

Monitor seizure severity and duration.

-

In long-term studies, monitor for the development of spontaneous recurrent seizures.

-

At the end of the study, brain tissue can be collected for histological analysis (e.g., to assess neuronal death) or biochemical assays.

SOD1G93A Mouse Model of ALS

This protocol outlines the general approach for evaluating the efficacy of this compound in a transgenic mouse model of ALS.

1. Animal Model:

-

Use transgenic mice expressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J).

2. This compound Treatment:

-

Begin administration of this compound or vehicle at a specified age, often before or at the onset of symptoms (e.g., 60-90 days of age).

-

Administer the compound daily via a suitable route (e.g., intraperitoneal injection).

3. Efficacy Assessment:

-

Monitor disease progression through regular assessments of:

-

Motor function: e.g., rotarod performance, grip strength, paw grip endurance.

-

Disease onset: defined by a specific decline in motor performance.

-

Body weight: monitor for weight loss, a hallmark of disease progression.

-

Survival: record the date of end-stage disease, defined by the inability to right within 30 seconds when placed on its side.

-

4. Post-mortem Analysis:

-

At the end-stage of the disease, tissues such as the spinal cord and brain can be collected for histological analysis (e.g., motor neuron counts) and biochemical analysis (e.g., EAAT2 expression).

Experimental Workflow Diagram

References

LDN-212320 as a GLT-1 Translational Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-212320 is a novel small molecule that has emerged as a potent and selective translational activator of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). GLT-1 is the primary transporter responsible for clearing synaptic glutamate in the central nervous system, and its dysfunction is implicated in a range of neurological and psychiatric disorders. By specifically enhancing the translation of GLT-1 mRNA, this compound offers a promising therapeutic strategy to restore glutamate homeostasis and mitigate excitotoxicity. This technical guide provides an in-depth overview of the core scientific principles of this compound, including its mechanism of action, key signaling pathways, and a summary of its efficacy in various preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic plasticity, learning, and memory. However, excessive glutamate in the synaptic cleft can lead to excitotoxicity, a process implicated in the pathophysiology of numerous disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, stroke, and chronic pain. The precise regulation of extracellular glutamate levels is therefore crucial for maintaining neuronal health.

The astroglial glutamate transporter GLT-1 is responsible for the reuptake of the majority of synaptic glutamate. Reduced expression or impaired function of GLT-1 has been consistently observed in various neurological diseases. Consequently, strategies aimed at upregulating GLT-1 expression and function represent a compelling therapeutic avenue.

This compound is a pyridazine derivative identified through high-throughput screening for its ability to increase GLT-1 expression. Subsequent studies have revealed that it acts as a translational activator, specifically enhancing the synthesis of the GLT-1 protein from its mRNA transcript. This targeted mechanism of action offers the potential for a more specific and sustained therapeutic effect compared to traditional glutamate receptor antagonists.

Mechanism of Action

This compound upregulates GLT-1 expression at the translational level. This mechanism is distinct from transcriptional activators, which increase the synthesis of mRNA. By targeting the translation process, this compound directly increases the production of the GLT-1 protein, leading to enhanced glutamate uptake capacity at the synapse.

Signaling Pathways

Two primary signaling pathways have been implicated in the mechanism of action of this compound:

-

PKC/YB-1 Pathway: One proposed pathway involves the activation of Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate Y-box-binding protein 1 (YB-1). Phosphorylated YB-1 is a known translational regulator that can bind to the 5' untranslated region (5' UTR) of specific mRNAs, including GLT-1 mRNA, to promote their translation.[1]

-

CaMKII/CREB/BDNF Pathway: In the context of chronic pain and associated cognitive impairments, this compound has been shown to activate the Calcium/calmodulin-dependent protein kinase II (CaMKII)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2] Activation of this pathway is known to be crucial for synaptic plasticity and neuronal survival. This compound reverses the deficits in this pathway seen in chronic pain models, suggesting a role in restoring normal neuronal function.[2]

Mandatory Visualizations

Caption: PKC/YB-1 signaling pathway for GLT-1 translation.

Caption: CaMKII/CREB/BDNF signaling pathway.

Preclinical Efficacy

This compound has demonstrated significant therapeutic potential in a variety of preclinical models of neurological disorders.

Data Presentation

| Disease Model | Species | Dosage | Administration Route | Key Findings | Significance | Reference |

| Chronic Inflammatory Pain (CFA) | Mouse | 10 or 20 mg/kg | Intraperitoneal (i.p.) | Attenuated tactile allodynia and thermal hyperalgesia. | p < 0.0001 | [3][4] |

| Chronic Pain-Induced Cognitive Impairment | Mouse | 20 mg/kg | i.p. | Attenuated impaired spatial, working, and recognition memory. Reduced anxiety-like behaviors. | - | |

| Nociceptive Pain (Formalin) | Mouse | 10 or 20 mg/kg | i.p. | Attenuated formalin-evoked nociceptive behavior. | p < 0.01 or p < 0.001 | |

| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A) | Not specified | Not specified | Markedly delayed motor function decline and extended lifespan. | - | |

| Temporal Lobe Epilepsy (Pilocarpine) | Mouse | Not specified | Not specified | Substantially reduced mortality, neuronal death, and spontaneous recurrent seizures. | - | |

| Alzheimer's Disease | Mouse (APPSw/Ind) | 30 mg/kg | i.p. | Improved learning and memory, restored synaptic integrity, and reduced amyloid plaque burden. | p < 0.05 | |

| Ischemic Stroke | Mouse | Not specified | i.p. (24h before or 2h after ischemia) | Upregulated GLT-1, reduced infarct size, and improved sensorimotor performance in males. | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blotting for GLT-1 Expression

This protocol is a general guideline based on standard Western blotting procedures and information from related studies. Specific antibody concentrations and incubation times may need to be optimized.

Caption: General workflow for Western blotting.

Materials:

-

Tissue samples (e.g., hippocampus, anterior cingulate cortex)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against GLT-1 (e.g., Merck Millipore, Cat. No. ABN102, 1:10,000 dilution)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize dissected tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLT-1 diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Behavioral Assays

The Y-maze test assesses short-term spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.

Apparatus:

-

A three-arm maze with arms of equal length (e.g., 35 cm long, 5 cm wide, with 10 cm high walls for mice), positioned at a 120° angle from each other.

Procedure:

-

Place the mouse at the center of the Y-maze.

-

Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

This test evaluates the ability of an animal to recognize a previously encountered object.

Apparatus:

-

An open-field arena (e.g., 50 x 50 cm for mice).

-

Two sets of identical objects and one novel object. The objects should be of similar size and material but differ in shape and appearance.

Procedure:

-

Habituation: Allow the mouse to explore the empty open-field arena for a set period (e.g., 5-10 minutes) on two consecutive days.

-

Training/Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).

-

Test Phase: After a retention interval (e.g., 1 or 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5-10 minutes).

-

Calculate the discrimination index as: [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)].

This test is used to assess anxiety-like behavior based on the rodent's aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 30-50 cm).

-

Two opposite arms are open, while the other two are enclosed by walls (e.g., arms 30-50 cm long, 5-10 cm wide, walls 15-20 cm high for mice).

Procedure:

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

This test assesses repetitive and anxiety-related behaviors.

Apparatus:

-

A standard mouse cage filled with bedding to a depth of approximately 5 cm.

-

20 glass marbles arranged in a 4x5 grid on top of the bedding.

Procedure:

-

Place the mouse in the cage.

-

Allow the mouse to freely behave for 30 minutes.

-

After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

-

A decrease in the number of buried marbles can indicate a reduction in anxiety-like or compulsive behavior.

Drug Development and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics for a range of neurological disorders characterized by glutamate excitotoxicity. Its specific mechanism of action as a GLT-1 translational activator offers the potential for a targeted and well-tolerated treatment approach.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies are needed to determine the optimal dosing regimen, bioavailability, and CNS penetration of this compound and its analogs.

-

Safety and Toxicology: Thorough evaluation of the long-term safety and potential off-target effects is essential before clinical translation.

-

Clinical Trials: Well-designed clinical trials in patient populations with diseases such as ALS, epilepsy, and chronic pain are warranted to evaluate the therapeutic efficacy of this novel approach.

-

Biomarker Development: Identification of biomarkers to monitor GLT-1 expression and function in patients would be invaluable for assessing treatment response.

Conclusion

This compound is a scientifically compelling molecule that has demonstrated robust preclinical efficacy in models of several debilitating neurological disorders. By selectively enhancing the translation of the primary glutamate transporter, GLT-1, it addresses a fundamental pathological mechanism of excitotoxicity. The detailed information provided in this technical guide is intended to serve as a valuable resource for researchers and drug developers working to advance this promising therapeutic strategy from the laboratory to the clinic.

References

- 1. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

The Neuroprotective Landscape of LDN-212320: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-212320 has emerged as a significant subject of preclinical investigation due to its neuroprotective capabilities. This small molecule primarily functions as a translational activator of the glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). By enhancing the expression of GLT-1, this compound facilitates the clearance of excess extracellular glutamate, a key mediator of excitotoxic neuronal damage implicated in a range of neurological disorders. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used to elucidate its therapeutic potential in models of ischemic stroke and chronic pain.

Core Mechanism of Action: Upregulation of GLT-1/EAAT2

The principal neuroprotective effect of this compound is attributed to its ability to selectively increase the protein expression of GLT-1 at the translational level.[1] This mechanism does not affect the mRNA levels of the transporter, indicating a post-transcriptional regulatory role.[2] The upregulation of GLT-1 enhances the capacity of astrocytes to remove excess glutamate from the synaptic cleft, thereby mitigating excitotoxicity.

Signaling Pathway

This compound-mediated upregulation of GLT-1 is understood to involve the activation of Protein Kinase C (PKC), which in turn phosphorylates and activates Y-box binding protein 1 (YB-1).[3] Activated YB-1 is implicated in the enhanced translation of GLT-1 mRNA.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy

| Parameter | Cell Line | Concentration | Effect | Reference |

| EC₅₀ | PA-EAAT2 cells | 1.83 ± 0.27 µM | Increased EAAT2 protein levels | [2] |

| GLT-1 Expression | Mouse primary astrocytes | < 5 µM (24h) | > 6-fold increase | [4] |

| Glutamate Uptake | Primary neuron/astrocyte cultures | Not specified | Increased glutamate uptake | |

| Neuronal Viability | Primary neuron/astrocyte cultures | Not specified | Protection from glutamate-induced excitotoxicity |

Table 2: In Vivo Efficacy in Ischemic Stroke Model (Male Mice)

| Administration Time | Dosage | Outcome Measure | Result | Reference |

| 24h before ischemia | 40 mg/kg (i.p.) | Infarct Size | Significantly smaller | |

| 24h before ischemia | 40 mg/kg (i.p.) | Sensorimotor Performance | Improved | |

| 2h after ischemia | 40 mg/kg (i.p.) | Infarct Size | Significantly smaller | |

| 2h after ischemia | 40 mg/kg (i.p.) | Sensorimotor Performance | Improved |

Note: No significant neuroprotective effects were observed in female mice in this study.

Table 3: In Vivo Efficacy in Pain Models (Mice)

| Pain Model | Dosage (i.p.) | Outcome Measure | Result | Reference |

| Formalin-induced | 10 or 20 mg/kg | Nociceptive Behavior | Significantly attenuated | |

| Formalin-induced | 20 mg/kg | ERK Phosphorylation (Hippocampus & ACC) | Significantly reduced | |

| CFA-induced | 20 mg/kg | Tactile Allodynia & Thermal Hyperalgesia | Significantly reduced | |

| CFA-induced | 20 mg/kg | Microglial Activation (Iba1, CD11b) | Significantly reduced | |

| CFA-induced | 20 mg/kg | IL-1β Levels (Hippocampus & ACC) | Significantly decreased |

Table 4: In Vivo Pharmacodynamics

| Dosage (i.p.) | Time Point | Effect on EAAT2 Protein Levels | Reference |

| 40 mg/kg | 2 hours | ~1.5 to 2-fold increase | |

| 40 mg/kg | 8-24 hours | ~2 to 3-fold increase | |

| 40 mg/kg | 72 hours | ~1.5-fold increase |

Detailed Experimental Protocols

Photothrombotic Ischemic Stroke Model

This model induces a focal ischemic lesion in a targeted cortical area.

Objective: To assess the neuroprotective effect of this compound on infarct volume and sensorimotor function following ischemic stroke.

Methodology:

-

Animal Model: Adult male and female mice (e.g., C57BL/6).

-

This compound Administration: this compound is dissolved in a vehicle solution (e.g., 1% DMSO, 1% polyethylene glycol 400, 0.2% Tween 80, 10% hydroxypropyl-beta-cyclodextrin, and saline) and administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg. Control animals receive a vehicle injection. Administration can occur 24 hours before or 2 hours after the induction of ischemia.

-

Induction of Ischemia:

-

Anesthesia is induced (e.g., with isoflurane).

-

The photosensitive dye Rose Bengal (e.g., 10 mg/mL in sterile saline) is injected intravenously.

-

A cold light source is focused on the skull over the target sensorimotor cortex for a specified duration (e.g., 15 minutes) to induce a localized clot and subsequent ischemia.

-

-

Outcome Assessment:

-

Sensorimotor Performance: The Rung Ladder Walk test is performed 24 hours post-ischemia to assess motor coordination and limb placement.

-

Infarct Volume: At 48 hours post-ischemia, animals are euthanized, and brains are sectioned. Coronal sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to study chronic inflammatory pain and associated behavioral and molecular changes.

Objective: To evaluate the anti-allodynic, anti-hyperalgesic, and anti-inflammatory effects of this compound.

Methodology:

-

Animal Model: Adult mice.

-

Induction of Inflammation: A single intraplantar injection of CFA (e.g., 20 µL of 1 mg/mL) into the hind paw induces a localized and persistent inflammatory response.

-

This compound Administration: this compound is administered i.p. at doses of 10 or 20 mg/kg. Pretreatment is typically given 24 hours before behavioral testing.

-

Behavioral Assessment:

-

Tactile Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

-

Thermal Hyperalgesia: Assessed using a hot plate test to measure the latency to a nociceptive response (e.g., paw licking or jumping).

-

-

Molecular and Cellular Analysis:

-

Animals are euthanized, and brain regions of interest (hippocampus and anterior cingulate cortex) are dissected.

-

Western Blotting: Tissue homogenates are used to quantify the protein levels of GLT-1, microglial activation markers (Iba1, CD11b), and inflammatory signaling molecules (p-ERK).

-

ELISA: Used to measure the levels of pro-inflammatory cytokines such as IL-1β in tissue lysates.

-

Western Blotting for GLT-1

Objective: To quantify the protein expression of GLT-1 in brain tissue following this compound treatment.

Methodology:

-

Tissue Homogenization: Brain tissue (e.g., hippocampus, ACC, or cerebellum) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for GLT-1 overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified and normalized to a loading control (e.g., β-actin or total protein stain).

Potential Therapeutic Applications and Future Directions

The neuroprotective properties of this compound position it as a promising therapeutic candidate for a variety of neurological conditions characterized by excitotoxicity and neuroinflammation.

-

Ischemic Stroke: The ability of this compound to reduce infarct size and improve functional outcomes in preclinical models warrants further investigation, particularly regarding its efficacy in female subjects and its therapeutic window.

-

Chronic Pain: By upregulating GLT-1 in key pain-processing brain regions and reducing neuroinflammation, this compound could offer a novel analgesic strategy.

-

Neurodegenerative Diseases: The role of glutamate excitotoxicity in conditions such as Parkinson's disease and Alzheimer's disease suggests that this compound could have disease-modifying potential. Studies have indicated that it may also mitigate cognitive impairments associated with chronic pain.

Future research should focus on clinical trials to establish the safety and efficacy of this compound in human populations. Further elucidation of the downstream signaling pathways and the full spectrum of its molecular targets will also be crucial for its development as a clinical therapeutic. To date, no clinical trials have been conducted with this compound.

References

- 1. Protocol to study ischemic stroke by photothrombotic lesioning in the cortex of non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

LDN-212320 and the Prevention of Glutamate Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the neuroprotective effects of LDN-212320 against glutamate excitotoxicity. The document details the core signaling pathways, presents quantitative data from preclinical studies, and outlines key experimental protocols for the investigation of this compound.

Introduction to Glutamate Excitotoxicity and this compound

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor, leads to a pathological influx of calcium ions, triggering a cascade of neurotoxic events collectively known as excitotoxicity. This process is a key contributor to neuronal damage in various neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, and ischemic stroke.

This compound is a small molecule compound that has demonstrated significant neuroprotective properties by mitigating glutamate excitotoxicity. Its primary mechanism of action involves the upregulation of the astroglial glutamate transporter EAAT2 (also known as GLT-1), which is responsible for the majority of glutamate clearance from the synaptic cleft.[1][2] By enhancing EAAT2 expression, this compound effectively reduces extracellular glutamate levels, thereby preventing the overstimulation of glutamate receptors and subsequent neuronal death.[3]

Based on a comprehensive review of the current scientific literature, there is no direct evidence to suggest the involvement of the ALK1/BMP signaling pathway in the mechanism of action of this compound for the prevention of glutamate excitotoxicity. The neuroprotective effects of this compound are primarily attributed to the modulation of EAAT2 expression and the activation of downstream neurotrophic pathways.

Core Mechanism of Action of this compound

The neuroprotective effects of this compound are mediated through two primary, interconnected pathways:

2.1 Upregulation of EAAT2 Expression via the PKC/YB-1 Pathway

This compound acts as a translational activator of EAAT2. This process is initiated by the activation of Protein Kinase C (PKC). Activated PKC, in turn, phosphorylates Y-box-binding protein 1 (YB-1), a transcription and translation factor. Phosphorylated YB-1 then promotes the translation of EAAT2 mRNA, leading to an increased synthesis of the EAAT2 protein and its subsequent localization to the plasma membrane of astrocytes. The enhanced presence of EAAT2 transporters on astrocytes facilitates the efficient removal of excess glutamate from the synapse, thus preventing excitotoxic neuronal damage.

2.2 Activation of the CaMKII/CREB/BDNF Neuroprotective Pathway

In addition to its direct effect on glutamate transport, this compound promotes neuronal survival and synaptic plasticity through the activation of the CaMKII/CREB/BDNF signaling cascade. This compound has been shown to increase the expression of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which subsequently leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB (pCREB) is a transcription factor that upregulates the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, promotes neuronal survival, enhances synaptic function, and contributes to the overall neuroprotective effects observed with this compound treatment.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound from various preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Nociceptive Pain

| Dosage (mg/kg, i.p.) | Effect on Nociceptive Behavior | Effect on Hippocampal-Dependent Behavior | GLT-1 Expression in Hippocampus and ACC |

| 10 | Significant attenuation | Significant reversal of impairment | Increased |

| 20 | Significant attenuation | Significant reversal of impairment | Increased |

Table 2: In Vivo Effects of this compound on Signaling Molecules in a Mouse Model of Chronic Pain

| Dosage (mg/kg, i.p.) | Effect on pCREB Expression | Effect on BDNF Expression | Effect on PKA Expression | Effect on CaMKII Expression |

| 20 | Significant reversal of decrease | Significant reversal of decrease | Significant reversal of decrease | Significant reversal of decrease |

Table 3: In Vitro Neuroprotective Effects of this compound

| Model System | Insult | This compound Concentration | Outcome | Reference |

| Cultured Neurons | Glutamate-mediated excitotoxicity | Not specified | Protected against injury and death |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

4.1 Glutamate-Induced Excitotoxicity and Neuronal Viability (MTT) Assay

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.

-

Cell Culture:

-

Plate primary cortical or hippocampal neurons in 24-well plates coated with poly-D-lysine.

-

Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27) for 10-12 days to allow for maturation.

-

-

Treatment:

-

Pre-treat the neuronal cultures with varying concentrations of this compound or vehicle for a specified period (e.g., 24 hours).

-

Induce excitotoxicity by exposing the cells to glutamate (e.g., 100 µM) in a magnesium-free buffer containing glycine (e.g., 10 µM) for 1 hour.

-

After the glutamate exposure, wash the cells three times with a saline solution and replace the medium with fresh culture medium.

-

-

MTT Assay for Cell Viability:

-

24 hours after the glutamate insult, add 20 µL of a 4 mg/mL MTT solution to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Aspirate the MTT-containing medium and add 300 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 550 nm using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

4.2 Western Blot Analysis of EAAT2 Expression

This protocol details the procedure for quantifying EAAT2 protein levels in astrocytes or brain tissue homogenates following treatment with this compound.

-

Sample Preparation:

-

Treat primary astrocyte cultures or animal models with this compound or vehicle.

-

For cell cultures, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For brain tissue, homogenize the tissue in a suitable lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EAAT2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensity using densitometry software.

-

Normalize the EAAT2 band intensity to a loading control protein (e.g., β-actin or GAPDH).

-

Conclusion

This compound represents a promising therapeutic candidate for neurological disorders characterized by glutamate excitotoxicity. Its well-defined mechanism of action, centered on the translational upregulation of the glutamate transporter EAAT2 and the activation of the pro-survival CaMKII/CREB/BDNF pathway, provides a strong rationale for its further development. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate and validate the neuroprotective potential of this compound. Future research should continue to elucidate the intricate molecular details of its action and explore its efficacy in a broader range of preclinical models of neurodegeneration.

References

- 1. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate-induced excitotoxicity and MTT cell viability assay [bio-protocol.org]

The Role of LDN-212320 in the Regulation of Synaptic Glutamate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a critical role in synaptic transmission and plasticity. However, excessive glutamate in the synaptic cleft leads to excitotoxicity, a key pathological process in various neurological disorders. The clearance of synaptic glutamate is predominantly mediated by excitatory amino acid transporters (EAATs), with the glial glutamate transporter-1 (GLT-1), also known as EAAT2, being responsible for the majority of glutamate uptake. Dysregulation of GLT-1 function is implicated in conditions such as amyotrophic lateral sclerosis (ALS), epilepsy, and chronic pain. LDN-212320 has emerged as a potent activator of GLT-1 expression at the translational level, offering a promising therapeutic strategy to enhance glutamate clearance and mitigate excitotoxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on synaptic glutamate levels, and the associated signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development in this area.

Introduction

Maintaining glutamate homeostasis is crucial for normal brain function. The concentration of glutamate in the synaptic cleft is tightly regulated by a family of sodium-dependent glutamate transporters.[1] Among these, GLT-1, primarily expressed on astrocytes, is the most abundant and is responsible for the reuptake of over 90% of synaptic glutamate.[1] By efficiently clearing glutamate, GLT-1 prevents the over-activation of glutamate receptors and subsequent neuronal damage.

This compound is a small molecule that has been identified as an activator of GLT-1/EAAT2.[2] It functions by enhancing the translation of GLT-1 mRNA, leading to increased protein expression and consequently, greater glutamate uptake capacity.[3] This mechanism has shown significant neuroprotective effects in various preclinical models of neurological and psychiatric disorders. This guide will delve into the core aspects of this compound's function, presenting key data and methodologies for researchers in the field.

Mechanism of Action of this compound

This compound upregulates the expression of the astroglial glutamate transporter GLT-1.[4] This upregulation occurs at the translational level, meaning it enhances the synthesis of the GLT-1 protein from its messenger RNA. The primary signaling pathway implicated in this process involves the activation of Protein Kinase C (PKC) and the subsequent phosphorylation of Y-box-binding protein 1 (YB-1). Activated YB-1 then promotes the translation of EAAT2 mRNA.

Another significant signaling pathway modulated by this compound is the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) pathway. This compound has been shown to reverse the downregulation of key components of this pathway in models of chronic pain, suggesting a role in promoting neuronal health and plasticity.

Signaling Pathways

The following diagrams illustrate the key signaling cascades influenced by this compound.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 3. Western Blot protocol for Glut1 Antibody (NB110-39113): Novus Biologicals [novusbio.com]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Translational Activator LDN-212320: A Technical Guide to its Effects on Astroglial GLT-1 Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule LDN-212320 and its effects on the expression of the astroglial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). Dysregulation of GLT-1 is implicated in a variety of neurological disorders characterized by glutamate excitotoxicity, making it a critical target for therapeutic intervention. This compound has emerged as a promising compound that upregulates GLT-1 expression at the translational level, offering neuroprotective benefits in several preclinical models.

Quantitative Effects of this compound on GLT-1 Expression

The following tables summarize the quantitative data on the effects of this compound on GLT-1 protein expression from various in vivo and in vitro studies.

Table 1: In Vivo Effects of this compound on GLT-1 Expression in Mice

| Brain Region | Dosage (mg/kg, i.p.) | Treatment Duration | Fold Increase in GLT-1 | Statistical Significance | Reference |

| Hippocampus | 10 or 20 | Single dose | Increased | Not specified | [1][2] |

| Anterior Cingulate Cortex (ACC) | 10 or 20 | Single dose | Increased | Not specified | [1][2] |

| Hippocampus | 20 | Pretreatment | Reversed CFA-induced decrease | p < 0.0001 | [3] |

| Anterior Cingulate Cortex (ACC) | 20 | Pretreatment | Reversed CFA-induced decrease | p < 0.0001 | |

| Hippocampus | 40 | Single dose | Significant increase | p = 0.040 | |

| Cortex | 40 | Single dose | Significant increase | p = 0.048 | |

| Striatum | 40 | Single dose | Significant increase | p = 0.023 | |

| Cortex (female mice) | 40, 80, 100 | 24 hours | No significant difference | Not significant |

Table 2: In Vitro Effects of this compound on GLT-1 Expression

| Cell Type | Concentration | Treatment Duration | Effect on GLT-1 | EC50 | Reference |

| Not Specified | < 5 µM | 24 hours | > 6-fold increase | 1.83 ± 0.27 µM | Not Specified |

Signaling Pathways

Established Signaling Pathway: PKC/YB-1 Mediated Translational Activation

This compound enhances GLT-1 expression by activating its translation. This process is mediated through the activation of Protein Kinase C (PKC) and the subsequent activation of Y-box-binding protein 1 (YB-1). YB-1 is a known translational regulator.

References

- 1. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Signaling Pathways Affected by LDN-212320: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-212320 has emerged as a significant small molecule of interest in neuroscience research, primarily for its role as an activator of the glutamate transporter EAAT2 (Excitatory Amino Acid Transporter 2), also known as GLT-1 (Glutamate Transporter-1).[1][2] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular interactions. The primary mechanism of this compound involves the upregulation of GLT-1/EAAT2 expression at the translational level, leading to enhanced glutamate clearance from the synaptic cleft.[1][2] This activity has profound implications for neuroprotection and the modulation of synaptic plasticity, with demonstrated efficacy in preclinical models of pain and cognitive impairment.[3]

Core Mechanism of Action: Upregulation of GLT-1/EAAT2

This compound enhances the expression of the astroglial glutamate transporter GLT-1/EAAT2. This is a critical function, as GLT-1 is responsible for the majority of glutamate uptake in the brain, thereby preventing excitotoxicity and maintaining synaptic homeostasis. Studies have shown that this compound increases EAAT2 protein levels in a dose- and time-dependent manner. One proposed mechanism for this upregulation involves the activation of Protein Kinase C (PKC) and the subsequent activation of Y-box-binding protein 1 (YB-1), which in turn regulates the translation of EAAT2 mRNA.

Modulation of Neuroinflammatory and Associated Signaling

In models of chronic inflammatory pain, this compound has been shown to exert significant anti-inflammatory effects, primarily by attenuating microglial activation in the hippocampus and anterior cingulate cortex (ACC). This is accompanied by a reduction in the expression of key microglial markers and pro-inflammatory mediators.

Key Targets in Neuroinflammation:

-

Microglial Activation Markers: this compound significantly reduces the expression of Ionized calcium-binding adapter molecule 1 (Iba1) and Cluster of Differentiation molecule 11b (CD11b).

-

p38 MAP Kinase: The phosphorylation of p38 Mitogen-Activated Protein Kinase, a key signaling molecule in the inflammatory cascade, is decreased by this compound treatment.

-

Pro-inflammatory Cytokines: Levels of Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine, are reduced in the hippocampus and ACC following this compound administration.

-

Astroglial Proteins: Beyond GLT-1, this compound also modulates the expression of Connexin 43 (CX43), an astroglial gap junction protein, suggesting a broader impact on glial function.

Impact on Cognitive Function and Associated Signaling

This compound has demonstrated the ability to prevent cognitive deficits and anxiety-like behaviors in mouse models of chronic pain. This beneficial effect is attributed to the activation of the CaMKII/CREB/BDNF signaling pathway in the hippocampus and ACC.

Key Components of the Pro-Cognitive Pathway:

-

CaMKII (Ca2+/calmodulin-dependent protein kinase II): A crucial mediator of synaptic plasticity.

-

CREB (cAMP response element-binding protein): A transcription factor that plays a vital role in neuronal plasticity and long-term memory formation.

-

BDNF (Brain-Derived Neurotrophic Factor): A neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

-

PKA (Protein Kinase A): An enzyme involved in various cellular signaling pathways, including the activation of CREB.

This compound treatment has been shown to reverse the decreased expression of pCREB, BDNF, PKA, and CaMKII induced by chronic pain models.

Quantitative Data Summary

| Parameter | Model | Brain Region(s) | Dosage of this compound | Effect | Reference |

| Nociceptive Behavior | Formalin-induced pain (mice) | - | 10 or 20 mg/kg, i.p. | Significantly attenuated licking and biting behavior. | |

| Cognitive Function | Formalin-induced pain (mice) | Hippocampus | 10 or 20 mg/kg, i.p. | Significantly reversed impaired hippocampal-dependent behavior. | |

| GLT-1 Expression | Formalin-induced pain (mice) | Hippocampus, ACC | 10 or 20 mg/kg, i.p. | Increased GLT-1 expression. | |

| ERK Phosphorylation | Formalin-induced pain (mice) | Hippocampus, ACC | 20 mg/kg, i.p. | Significantly reduced formalin-induced ERK phosphorylation. | |

| Spatial, Working, & Recognition Memory | CFA-induced chronic pain (mice) | Hippocampus, ACC | 20 mg/kg, i.p. | Significantly attenuated impairments. | |

| Anxiety-like Behaviors | CFA-induced chronic pain (mice) | - | 20 mg/kg, i.p. | Significantly reduced. | |

| pCREB, BDNF, PKA, CaMKII Expression | CFA-induced chronic pain (mice) | Hippocampus, ACC | 20 mg/kg, i.p. | Significantly reversed CFA-induced decreases. | |

| Tactile Allodynia & Thermal Hyperalgesia | CFA-induced chronic pain (mice) | - | 20 mg/kg, i.p. | Significantly reduced. | |

| Iba1, CD11b, p38 Expression | CFA-induced chronic pain (mice) | Hippocampus, ACC | 20 mg/kg, i.p. | Significantly reduced CFA-induced increases. | |

| IL-1β Levels | CFA-induced chronic pain (mice) | Hippocampus, ACC | 20 mg/kg, i.p. | Decreased. | |

| EAAT2 Protein Levels | In vitro (PA-EAAT2 cells) | - | < 5 µM (24h) | > 6-fold increase. | |

| EAAT2 Protein Levels | In vivo (mice) | - | 40 mg/kg, i.p. | ~1.5 to 2-fold increase at 2h; ~2 to 3-fold increase at 8-24h. |

Experimental Protocols

In Vivo Models of Pain and Cognitive Impairment

-

Formalin-Induced Nociceptive Pain:

-

Animals: Mice.

-

Procedure: A dilute solution of formalin is injected into the plantar surface of a hind paw. Nociceptive behavior (licking and biting of the injected paw) is then quantified in distinct phases.

-

This compound Administration: Intraperitoneal (i.p.) injection of 10 or 20 mg/kg, typically 24 hours before the formalin injection.

-

Behavioral Assessment: Y-maze and object recognition tests are used to measure hippocampal-dependent cognitive behaviors.

-

-

Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain:

-

Animals: Male C57BL/6J mice.

-

Procedure: CFA is injected into the intraplantar surface of a hind paw to induce a localized and persistent inflammation, leading to allodynia and hyperalgesia.

-

This compound Administration: Pretreatment with this compound (e.g., 20 mg/kg, i.p.).

-

Behavioral Assessment: Tactile allodynia and thermal hyperalgesia are measured. Cognitive and anxiety-like behaviors are assessed using tests such as the Y-maze, object-place recognition, elevated plus maze, and marble burying test.

-

Molecular Biology and Biochemistry Techniques

-

Western Blot Analysis:

-

Objective: To quantify the protein expression levels of GLT-1, pERK1/2, Iba1, CD11b, p38, CX43, pCREB, BDNF, PKA, and CaMKII.

-

Protocol:

-

Brain tissue (hippocampus and ACC) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Samples are centrifuged, and the supernatant containing the protein lysate is collected.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified.

-

-

-

Immunofluorescence Assay:

-

Objective: To visualize the localization and expression of proteins such as p38 and CX43 in brain tissue sections.

-

Protocol:

-

Animals are perfused, and brains are collected and sectioned.

-

Brain slices are incubated with primary antibodies against the target proteins.

-

Following washing, sections are incubated with fluorescently labeled secondary antibodies.

-

Images are captured using a fluorescence microscope.

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Objective: To measure the concentration of pro-inflammatory cytokines like IL-1β in brain tissue homogenates.

-

Protocol: Standard ELISA kits are used according to the manufacturer's instructions to quantify the levels of the target cytokine.

-

Conclusion

This compound represents a promising therapeutic candidate for neurological and psychiatric disorders characterized by glutamate dysregulation and neuroinflammation. Its primary mechanism of action, the translational upregulation of the glutamate transporter GLT-1/EAAT2, triggers a cascade of beneficial downstream effects. These include the attenuation of microglial activation and pro-inflammatory signaling, as well as the enhancement of pro-cognitive pathways such as the CaMKII/CREB/BDNF axis. The comprehensive data from preclinical studies underscore the potential of this compound and highlight the importance of targeting glial-neuronal interactions in the development of novel therapeutics. Further research is warranted to translate these findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

LDN-212320: A Translational Activator of EAAT2 for Amyotrophic Lateral Sclerosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological mechanism implicated in ALS is glutamate-mediated excitotoxicity, largely due to the dysfunction of the primary glutamate transporter in the brain, Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1). LDN-212320 has emerged as a promising small molecule for ALS research. It acts as a translational activator of EAAT2, increasing its protein expression and function. This guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a pyridazine derivative that has been identified as a potent and selective activator of EAAT2 expression at the translational level.[1] By enhancing the synthesis of the EAAT2 protein, this compound increases the capacity of astrocytes to clear excess glutamate from the synaptic cleft, thereby protecting motor neurons from excitotoxic damage.[1] Studies in preclinical models of ALS have demonstrated that treatment with this compound can delay the onset of motor dysfunction, extend lifespan, and reduce motor neuron loss.[1]

Mechanism of Action: The EAAT2 Translational Activation Pathway

This compound upregulates EAAT2 expression through a specific signaling cascade. The proposed mechanism involves the activation of Protein Kinase C (PKC), which in turn phosphorylates the Y-box binding protein 1 (YB-1).[1] Phosphorylated YB-1 then binds to the 5' untranslated region (UTR) of the EAAT2 mRNA, facilitating its translation and leading to an increase in EAAT2 protein levels.[1]

Caption: Signaling pathway of this compound-mediated EAAT2 translational activation.

The Role of the TGF-β Pathway in ALS

While this compound's primary mechanism is through EAAT2 activation, it is important for researchers to be aware of other significant pathways in ALS pathology, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway. Dysregulation of TGF-β signaling has been implicated in the pathogenesis of ALS, contributing to both neuroinflammation and motor neuron death. The TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, Activin receptor-like kinase 5 (ALK5). Activated ALK5 phosphorylates SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate gene expression. Although there is no direct evidence linking this compound to the TGF-β pathway, understanding this pathway is crucial for a comprehensive approach to ALS research.

Caption: Canonical TGF-β/ALK5 signaling pathway implicated in ALS.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell System | Reference |

| EC₅₀ for EAAT2 Protein Increase | 1.83 ± 0.27 µM | Primary cortical neuron-astrocyte cultures | |

| Fold Increase in EAAT2 Levels | > 6-fold at < 5 µM (24h) | Not specified |

Table 2: In Vivo Efficacy of this compound in SOD1 G93A Mice

| Parameter | Treatment Group | Control Group | Outcome | Reference |

| Motor Function Decline | This compound (dose not specified) | Vehicle | Markedly delayed | |

| Lifespan | This compound (dose not specified) | Vehicle | Significantly extended | |

| EAAT2 Protein Levels (2h post-injection) | 40 mg/kg, i.p. | Vehicle | ~1.5 to 2-fold increase | |

| EAAT2 Protein Levels (8-24h post-injection) | 40 mg/kg, i.p. | Vehicle | ~2 to 3-fold increase |

Detailed Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot Analysis of EAAT2 Expression

This protocol describes the detection and quantification of EAAT2 protein levels in cell lysates or tissue homogenates.

References

The Potential of LDN-212320 in Epilepsy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. A significant portion of patients exhibit resistance to current anti-seizure medications, highlighting the urgent need for novel therapeutic strategies. One promising avenue of research focuses on the modulation of glutamatergic neurotransmission, a key player in neuronal excitability. This technical guide delves into the preclinical evidence supporting the investigation of LDN-212320, a potent activator of the glial glutamate transporter EAAT2 (Excitatory Amino Acid Transporter 2), also known as GLT-1 (Glutamate Transporter 1), for the treatment of epilepsy. This document outlines the compound's mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Role of Glutamate and EAAT2 in Epilepsy

Glutamate is the primary excitatory neurotransmitter in the central nervous system.[1][2][3][4] Its precise regulation is crucial for maintaining normal neuronal function. Excessive glutamate in the synaptic cleft leads to overstimulation of glutamate receptors, a phenomenon known as excitotoxicity, which is a major contributor to the neuronal damage and hyperexcitability observed in epilepsy.[5]

The clearance of synaptic glutamate is primarily mediated by Excitatory Amino Acid Transporters (EAATs). Astrocytic EAAT2 (GLT-1 in rodents) is responsible for the majority of glutamate uptake in the forebrain and plays a critical role in preventing excitotoxicity. Dysfunction or downregulation of EAAT2 has been implicated in the pathophysiology of epilepsy, making it a compelling target for therapeutic intervention.

This compound is a novel small molecule that has been identified as an activator of EAAT2 expression at the translational level. By upregulating the expression of this key glutamate transporter, this compound offers a targeted approach to enhance glutamate clearance and thereby reduce neuronal hyperexcitability and prevent seizures.

Mechanism of Action of this compound

This compound enhances the translation of EAAT2 mRNA, leading to increased synthesis of the EAAT2 protein. This results in a higher density of functional glutamate transporters on the surface of astrocytes, leading to more efficient removal of glutamate from the synaptic cleft. This reduction in extracellular glutamate levels helps to dampen excessive neuronal firing and protect against the excitotoxic neuronal death that is a hallmark of seizure activity. One study has suggested that this process involves the activation of Protein Kinase C (PKC) and the subsequent activation of Y-box-binding protein 1 (YB-1), which then promotes the translation of EAAT2.

Preclinical Efficacy of this compound in an Epilepsy Model

Preclinical studies have demonstrated the potential of this compound in a well-established animal model of temporal lobe epilepsy.

Pilocarpine-Induced Status Epilepticus Model

The pilocarpine model is a widely used rodent model that recapitulates many of the key features of human temporal lobe epilepsy, including an initial status epilepticus (SE), a latent period, and the subsequent development of spontaneous recurrent seizures.

Quantitative Outcomes

The following table summarizes the key quantitative findings from a study evaluating the efficacy of this compound in the pilocarpine-induced epilepsy model.

| Parameter | Control Group (Vehicle) | This compound Treated Group | Percentage Change |

| Mortality Rate | High (specific % not stated) | Substantially Reduced | Significant Reduction |

| Neuronal Death | Extensive | Substantially Reduced | Significant Reduction |

| Spontaneous Recurrent Seizures | Frequent | Substantially Reduced | Significant Reduction |

Note: The cited study provides qualitative descriptions of "substantial reductions." Specific quantitative values for seizure frequency and mortality rates were not detailed in the available search results.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound in epilepsy research. These are based on standard protocols and information inferred from the existing literature.

Pilocarpine-Induced Status Epilepticus in Mice